molecular formula C25H19FN4O2S B2424934 3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034520-03-9

3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2424934
CAS No.: 2034520-03-9
M. Wt: 458.51
InChI Key: JRWGJDIHIUQQNQ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic small molecule based on the quinazolinone scaffold, a structure recognized for its diverse biological activities and significance in medicinal chemistry research . This compound is designed as a potential multi-target agent for oncology research, specifically engineered to investigate the inhibition of key tyrosine protein kinases. Its molecular structure integrates a quinazolin-4(3H)-one core, a pharmacophore found in several established tyrosine kinase inhibitors, with a 1,2,4-oxadiazole heterocycle, a moiety known to contribute to potent pharmacological profiles and is used to optimize drug-like properties . Research on closely related quinazolinone derivatives has demonstrated significant cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with IC50 values in the low micromolar to nanomolar range, often significantly surpassing the potency of control drugs like lapatinib . The suggested primary mechanism of action for this class of compounds is the inhibition of critical oncogenic kinases. Analogous compounds have shown comparable inhibitory activity against CDK2, HER2, and EGFR kinases . Molecular docking studies of similar molecules suggest they can act as ATP-competitive (Type I) or ATP non-competitive (Type II) inhibitors, depending on the specific kinase target, indicating a complex and potentially multi-modal mechanism that can be probed with this tool compound . Furthermore, in silico predictions of similar quinazolin-4(3H)-one derivatives suggest they may possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making them valuable not only for in vitro efficacy studies but also as starting points for lead optimization in drug discovery campaigns . This product is intended for research applications only, including initial bioactivity screening, mechanism-of-action studies, and as a structural template for the design of novel therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c1-16-6-10-18(11-7-16)23-28-22(32-29-23)15-33-25-27-21-5-3-2-4-20(21)24(31)30(25)14-17-8-12-19(26)13-9-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGJDIHIUQQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Quinazolinone
  • Substituents :
    • 4-fluorobenzyl group
    • Thioether linkage with a methyl group attached to a 1,2,4-oxadiazole ring

This unique combination of functional groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Anticancer Activity

Quinazolinone derivatives are known for their anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of various quinazolinone derivatives, it was found that compounds similar to 3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibited significant inhibitory activity against key protein kinases involved in cancer progression:

CompoundTarget KinaseIC50 (µM)
2iCDK20.173
3iHER20.079
3fEGFR0.112

These results indicate that the compound may act as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), which are critical in the regulation of cell proliferation and survival .

The mechanism through which 3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its effects involves:

  • Inhibition of Protein Kinases : The compound acts as an ATP non-competitive inhibitor against CDK2 and as an ATP competitive inhibitor against EGFR and HER2 .
  • Induction of Apoptosis : Studies suggest that quinazolinone derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .

Antioxidant Activity

Beyond anticancer properties, the compound may also exhibit antioxidant activity. Quinazolinones have been shown to act as free radical scavengers, which can protect cells from oxidative stress.

Antioxidant Evaluation

A recent study evaluated the antioxidant properties of related quinazolinone derivatives using various assays such as ABTS and DPPH. The presence of hydroxyl groups significantly enhanced antioxidant activity, suggesting that modifications at specific positions can optimize this property .

Summary of Findings

The biological activity of 3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be summarized as follows:

  • Cytotoxicity : Effective against multiple cancer cell lines by inhibiting key protein kinases.
  • Mechanism : Functions primarily through kinase inhibition and apoptosis induction.
  • Antioxidant Potential : May offer protective effects against oxidative stress.

Q & A

Q. What are the optimal synthetic routes for preparing the quinazolin-4(3H)-one core with fluorobenzyl and oxadiazole substituents?

Q. How can researchers characterize the electronic effects of the 4-fluorobenzyl and p-tolyl groups on the compound’s stability?

  • Methodological Answer : Use computational methods (e.g., DFT at B3LYP/6-311+G(d,p)) to analyze electron density distribution and frontier molecular orbitals. Experimentally, compare UV-Vis spectra in polar vs. non-polar solvents to assess solvatochromism. Fluorine’s electron-withdrawing effect can be quantified via Hammett substituent constants (σₚ = +0.06 for -F; σₘ = +0.34 for -CH₃ in p-tolyl) . Stability under thermal stress (TGA/DSC) and photolytic conditions should also be evaluated.

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in kinase inhibition assays?

Q. What strategies mitigate sulfur oxidation in the thioether linker during long-term stability studies?

  • Methodological Answer : Oxidation of the thioether to sulfone is a common degradation pathway. Stabilization approaches include:
  • Formulation : Use antioxidant excipients (e.g., BHT, ascorbic acid) in solid dispersions.
  • Structural modification : Replace sulfur with a methylene group (-CH₂-) or incorporate electron-donating groups (e.g., -OCH₃) near the sulfur to reduce susceptibility .
  • Storage : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products.

Q. How can DFT calculations guide the design of derivatives with improved solubility while retaining activity?

  • Methodological Answer : Compute partition coefficients (logP) and polar surface area (PSA) using ChemAxon or Schrodinger’s QikProp. Introduce solubilizing groups (e.g., -OH, -NH₂) at the quinazolinone C-6 position or oxadiazole para-position, ensuring minimal disruption to pharmacophore geometry. Validate predictions via parallel synthesis (e.g., Suzuki coupling for aryl modifications) and solubility assays (e.g., shake-flask method in PBS pH 7.4) .

Key Notes for Experimental Design

  • Spectral Analysis : ¹H NMR shifts for the quinazolinone NH proton typically appear at δ 10.2–10.8 ppm (DMSO-d₆), while the oxadiazole methyl group resonates at δ 2.4–2.6 ppm .
  • Contradiction Management : If biological activity varies between cell lines, perform target engagement studies (e.g., CETSA) to confirm on-target effects .

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